molecular formula C9H5FN2 B12971777 2-(Cyanomethyl)-3-fluorobenzonitrile

2-(Cyanomethyl)-3-fluorobenzonitrile

Cat. No.: B12971777
M. Wt: 160.15 g/mol
InChI Key: KRONNMWGSHWWFF-UHFFFAOYSA-N
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Description

2-(Cyanomethyl)-3-fluorobenzonitrile is a fluorinated aromatic nitrile derivative characterized by a cyanomethyl substituent at the 2-position and a fluorine atom at the 3-position of the benzene ring. Fluorinated benzonitriles are valued for their electron-withdrawing properties, which enhance reactivity in cross-coupling reactions and influence pharmacokinetic profiles in drug candidates .

Properties

Molecular Formula

C9H5FN2

Molecular Weight

160.15 g/mol

IUPAC Name

2-(cyanomethyl)-3-fluorobenzonitrile

InChI

InChI=1S/C9H5FN2/c10-9-3-1-2-7(6-12)8(9)4-5-11/h1-3H,4H2

InChI Key

KRONNMWGSHWWFF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)CC#N)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyanomethyl)-3-fluorobenzonitrile can be achieved through several methods. One common approach involves the reaction of 3-fluorobenzonitrile with cyanomethylating agents under controlled conditions. For instance, the reaction can be carried out using a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

On an industrial scale, the production of 2-(Cyanomethyl)-3-fluorobenzonitrile may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(Cyanomethyl)-3-fluorobenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzonitriles, while cycloaddition reactions can produce polycyclic aromatic compounds .

Mechanism of Action

The mechanism of action of 2-(Cyanomethyl)-3-fluorobenzonitrile involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the molecular structure of the target .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-(Cyanomethyl)-3-fluorobenzonitrile with key analogs based on substituents, reactivity, and applications:

Compound Name Key Substituents Reactivity/Applications References
2-(Cyanomethyl)-3-fluorobenzonitrile -CN (2-position), -F (3-position) Hypothesized utility in drug intermediates or agrochemicals due to dual nitrile/fluoro groups.
2-Chloro-4-fluoro-3-methylbenzonitrile -Cl (2), -F (4), -CH₃ (3) Intermediate in pharmaceutical synthesis (e.g., kinase inhibitors); reacts with amino acids .
2-Fluoro-4-hydroxybenzonitrile -F (2), -OH (4) Used in polymer synthesis; hydroxy group enables hydrogen bonding, altering solubility .
3-Bromo-2-fluorobenzonitrile -Br (3), -F (2) Halogenated analog for Suzuki-Miyaura coupling; bromine enhances cross-coupling potential .
3-(2-Amino-5-fluorophenoxymethyl)-4-fluorobenzonitrile Dual -F, -NH₂, and ether linkage Complex structure for targeting biological receptors (e.g., CNS disorders); amino group aids solubility .
2-(1H-Benzo[d]imidazol-2-yl)-3-fluorobenzonitrile Benzimidazole fused ring Potential kinase inhibitor; confirmed via NMR characterization (1H, 13C) .

Physicochemical Properties

  • Polarity: The dual nitrile/fluoro substituents increase polarity compared to non-fluorinated analogs, improving solubility in polar aprotic solvents (e.g., DMSO, DMF) .
  • Thermal Stability : Halogenated analogs like 3-Bromo-2-fluorobenzonitrile show higher melting points (e.g., ~120–140°C) due to stronger intermolecular forces, whereas hydroxy-containing derivatives (e.g., 2-Fluoro-4-hydroxybenzonitrile ) exhibit lower melting points (~80–90°C) .

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